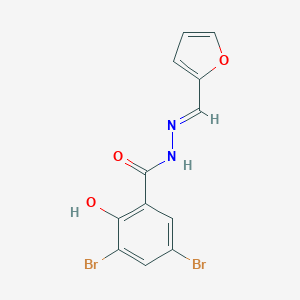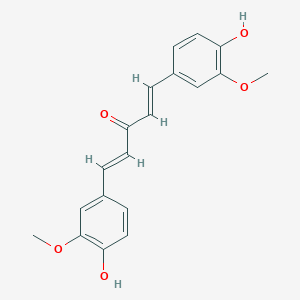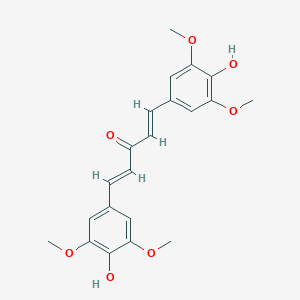![molecular formula C18H32NO5P B526693 [(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B526693.png)
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DS-SG-44 is an agonist of S1P receptors.
科学的研究の応用
Phosphorous-Containing Compounds in Natural Products
Phosphorous-containing molecules, including compounds like [(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate, are pivotal in all forms of life. These molecules, especially those with phosphate functional groups, are essential constituents of living cells, found in natural products, nucleic acids, and as chemical modifications in proteins and peptides. The organophosphorus compounds, albeit rare, play crucial roles in many biological processes. Their importance extends beyond their rarity, challenging the notion that nonphosphate organophosphorus groups are mere biochemical oddities, and suggesting their underestimation in biological roles due to technological constraints in detection and analysis (Petkowski, Bains & Seager, 2019).
Phosphonic Acid: Versatile Applications
Phosphonic acid, characterized by its structural resemblance to phosphate moiety, finds its use in various applications due to its coordination or supramolecular properties. It's used in fields ranging from bioactive properties in drugs or pro-drugs, bone targeting, to the design of materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen. This versatility in applications stems from the structural analogy with the phosphate group, offering a broad spectrum of research avenues across chemistry, biology, and physics (Sevrain, Berchel, Couthon & Jaffrès, 2017).
Phosphorus in Dental Applications
In dentistry, amorphous calcium phosphate (ACP) serves as a vital mineral phase and a precursor to artificial hydroxyapatite. ACP distinguishes itself by lacking the long-range, periodic atomic scale order of crystalline calcium phosphates. It shows better osteoconductivity and biodegradability than other calcium phosphates, facilitating cell proliferation, adhesion, and increasing alkaline phosphatase activity. These properties render ACP a suitable candidate for tissue repair materials and potential remineralizing agents in dental applications (Zhao, Liu, Sun & Yang, 2012).
Organophosphorus Flame Retardants
Tris(1,3-dichloro-2-propyl)phosphate (TDCPP) is a widely used organophosphorus flame retardant. Despite its widespread use, there's a significant concern about the health risks associated with TDCPP due to its potential toxicity, including acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting effects. This growing concern underlines the need for a deeper understanding of the environmental behavior and health risks posed by TDCPP and similar organophosphorus compounds (Wang, Chen, Li, Yu, Wang & Liu, 2020).
Hydroxyapatite in Pollution Control
Hydroxyapatite (Ca10(PO4)6(OH)2), another calcium phosphate biomaterial, shows great potential in treating air, water, and soil pollution. Its structural properties, like great adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, make it a promising candidate for environmental management. Hydroxyapatite's potential in resource recovery and its applications in the remediation of wastewater, soil treatment, and catalysis, showcase its multifunctional role in environmental clean-up (Ibrahim, Labaki, Giraudon & Lamonier, 2020).
特性
分子式 |
C18H32NO5P |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
[(2S,3R)-2-amino-3-hydroxy-4-(4-octylphenyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H32NO5P/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)13-18(20)17(19)14-24-25(21,22)23/h9-12,17-18,20H,2-8,13-14,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1 |
InChIキー |
NHHHTRJKYUTEIF-ZWKOTPCHSA-N |
異性体SMILES |
CCCCCCCCC1=CC=C(C=C1)C[C@H]([C@H](COP(=O)(O)O)N)O |
SMILES |
O=P(O)(O)OC[C@H](N)[C@H](O)CC1=CC=C(CCCCCCCC)C=C1 |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CC(C(COP(=O)(O)O)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
DS SG-44; DS-SG 44; DS SG 44; DS-SG-44 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide](/img/structure/B527096.png)

![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)
![7-(difluoromethyl)-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B527213.png)
![4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B527214.png)

![1-(2,5-difluorophenyl)sulfonyl-2-[2-(1H-indol-3-yl)ethyl]guanidine](/img/structure/B527347.png)
![1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea](/img/structure/B527348.png)
![3-[(4-Methyl-2-nitrophenoxy)methyl]-5-thiophen-2-yl-1,2-oxazole](/img/structure/B527699.png)
![3-Chloro-4-fluorophenyl-4-fluoro-4-([(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl)-piperidin-1-yl-methanone](/img/structure/B527701.png)
![1-[5-(4-Bromophenyl)-1H-imidazole-2-ylmethyl]-3-[5-(2-pyridylthio)thiazole-2-yl]urea](/img/structure/B527775.png)

